

An In-depth Technical Guide to the Spectroscopic Data of Clauszoline M

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Compound of Interest

Compound Name: Clauszoline M

Cat. No.: B169562

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M is a carbazole alkaloid first isolated from the leaves of *Clausena excavata* (Rutaceae). As a member of the carbazole family of natural products, it is of interest to the scientific community for its potential biological activities. The structural elucidation of **Clauszoline M** was achieved through comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data and the experimental protocols utilized in the characterization of **Clauszoline M**, presenting the information in a clear and accessible format for researchers and professionals in the field of drug discovery and development.

Spectroscopic Data of Clauszoline M

The structural confirmation of **Clauszoline M** is dependent on the precise interpretation of its spectroscopic data. The following tables summarize the key ^1H NMR, ^{13}C NMR, and mass spectrometry data as reported in the scientific literature.

Table 1: ^1H NMR Spectroscopic Data for Clauszoline M (in CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	7.89	d	7.8
H-4	7.84	d	8.3
H-5	7.33	t	7.8
H-6	7.14	t	7.8
H-8	7.20	d	7.8
NH	8.24	br s	-
2-CHO	10.05	s	-
3-OMe	4.08	s	-

Table 2: ^{13}C NMR Spectroscopic Data for Clauszoline M (in CDCl_3)

Position	Chemical Shift (δ) ppm
C-1	121.3
C-2	129.2
C-3	162.0
C-4	111.9
C-4a	140.2
C-4b	122.9
C-5	125.1
C-6	119.5
C-7	121.9
C-8	110.8
C-8a	138.8
C-9a	124.9
2-CHO	191.0
3-OMe	56.1

Table 3: Mass Spectrometry Data for Clauszoline M

Technique	Ionization Mode	Observed m/z	Formula	Interpretation
HR-EI-MS	EI	227.0582	C ₁₃ H ₉ NO ₃	[M] ⁺

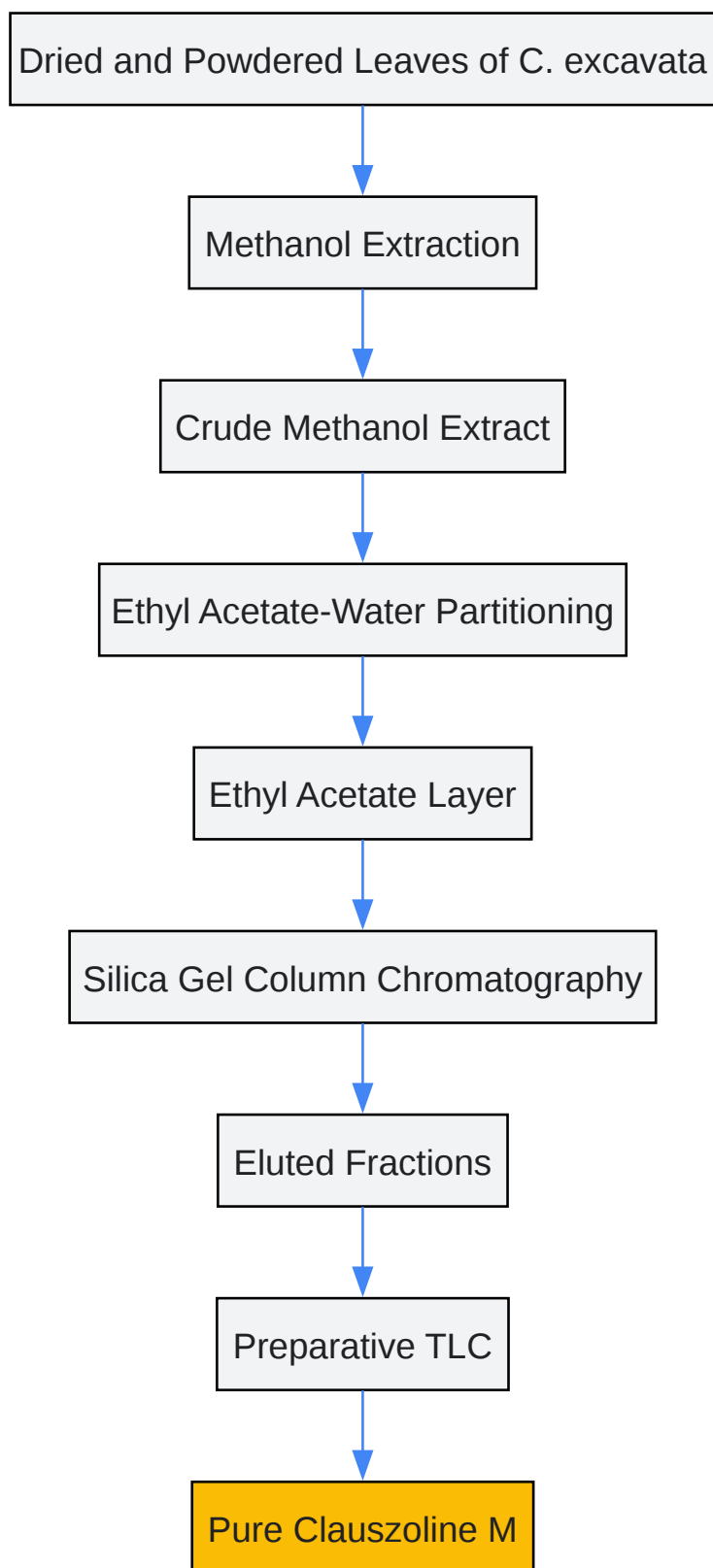
Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Clauszoline M**.

Isolation of Clauszoline M from Clausena excavata

The isolation of **Clauszoline M** was achieved from the leaves of *Clausena excavata*. The dried and powdered leaves were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar compounds including **Clauszoline M**, was concentrated and subjected to a series of chromatographic separations.

The experimental workflow for the isolation is depicted below:



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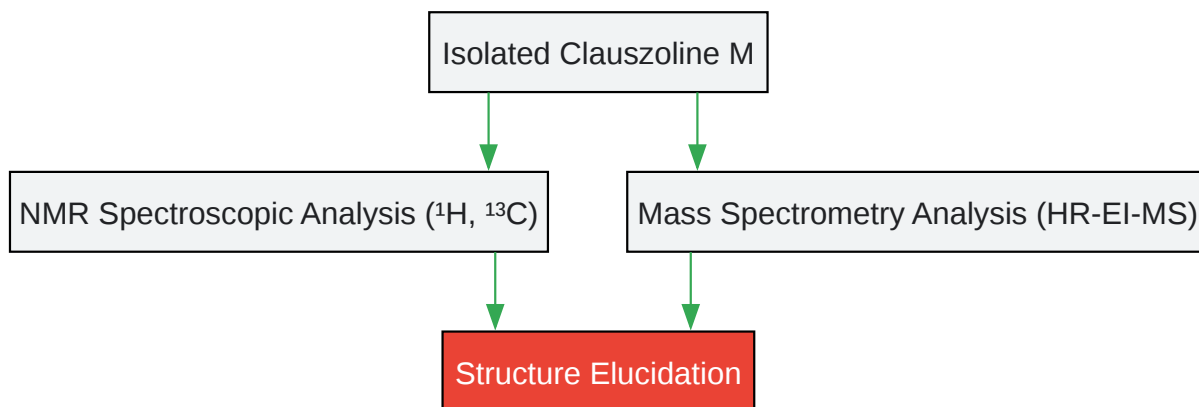
Isolation workflow for **Clauszoline M**.

Spectroscopic Analysis

^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at 400 MHz for proton and 100 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

High-resolution electron ionization mass spectrometry (HR-EI-MS) was performed to determine the exact mass and molecular formula of **Clauszoline M**.

The general workflow for the spectroscopic analysis is outlined in the following diagram:



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Workflow for the spectroscopic characterization of **Clauszoline M**.

Conclusion

The spectroscopic data presented in this guide, including ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry, provide a comprehensive and unambiguous characterization of **Clauszoline M**. The detailed experimental protocols offer a clear roadmap for the isolation and analysis of this carbazole alkaloid. This information is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis of **Clauszoline M** analogs or the investigation of its biological properties. The structured presentation of data and workflows aims to facilitate further research and application of this interesting natural product.

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